2-アミノピリジン-d6

概要

説明

2-Aminopyridine is a simple, low molecular weight, and perfectly functionalized moiety known for the synthesis of diverse biological molecules .

Synthesis Analysis

2-Aminopyridine is used as an intermediate for the synthesis of diverse biological molecules. It serves as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . An efficient and green procedure for the synthesis of 2-aminopyridines derivatives has been developed using different surfactant-containing mesoporous catalysts .Molecular Structure Analysis

2-Aminopyridine is a simple, low molecular weight, and perfectly functionalized moiety. Its simple design can be used to produce single products with minimum side reactions .Chemical Reactions Analysis

2-Aminopyridine is known for the synthesis of diverse biological molecules. Many pharmaceutical companies aim to synthesize low-molecular-weight molecules for use as pharmacophores against various biological targets .Physical and Chemical Properties Analysis

2-Aminopyridine is a white powder, leaflets, or crystals with a characteristic odor. It has a molecular weight of 94.1, a boiling point of 411°F, and a melting point of 137°F .科学的研究の応用

多様な生物分子の合成

2-アミノピリジンは、多様な生物分子の合成に知られているシンプルで低分子量、完全に官能化された部分構造です . 世界中の多くの製薬会社は、さまざまな生物学的標的に対するファーマコフォアとして使用するための低分子量分子の合成を目指しています .

創薬

2-アミノピリジンは、そのような分子の合成と、それぞれの薬理学的目標に向けた引き込みにおいて、完璧な牽引力として機能することができます . この部分構造の主な利点は、その単純な設計であり、最小限の副反応で単一の生成物を生成するために使用できます .

毒性誘発代謝物の同定

合成された化合物の正確な重量は低く、創薬プログラムにおいて、毒性誘発代謝物を容易に同定することができます .

生物活性

アミノピリジンは、その興味深い生物活性のために、過去数十年で広く研究されてきた複素環式化合物のクラスに属しています . これらは、2-アミノピリジン、3-アミノピリジン、4-アミノピリジンの3つの異性体として存在します .

アミノピリジン誘導体の合成

本研究では、さまざまなタイプのアミノピリジン誘導体を合成するための効率的な手順に関する最近の進歩を調べています .

金属との配位部位

塩基性と電気的障害

議論されているアミノピリジンの他の重要な概念は、異性体の収率のパーセンテージに関連する塩基性、電気的障害です .

8. アミノピリジンの特性評価に関するスペクトルアップデート この研究の知見は、アミノピリジンの特性評価に関するスペクトルアップデートも明らかにしています .

作用機序

Target of Action

2-Aminopyridine-d6 is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .

Mode of Action

2-Aminopyridine-d6 can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .

Biochemical Pathways

It is known that 2-aminopyridine-d6 is used in the synthesis of diverse biological molecules , suggesting that it may be involved in various biochemical pathways.

Pharmacokinetics

It is known that the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .

Result of Action

It is known that 2-aminopyridine-d6 is used in the synthesis of diverse biological molecules , suggesting that it may have various molecular and cellular effects.

Action Environment

It is known that 2-aminopyridine-d6 is used in the synthesis of diverse biological molecules , suggesting that various environmental factors may influence its action, efficacy, and stability.

Safety and Hazards

2-Aminopyridine may form combustible dust concentrations in air. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation . The NIOSH REL TWA is 0.5 ppm (2 mg/m3) and the OSHA PEL TWA is 0.5 ppm (2 mg/m3) .

将来の方向性

2-Aminopyridine is a significant synthetic synthon with unique dual nucleophilic structure. It has been used in the synthesis of diverse biological molecules and has potential applications in drug discovery . New 2-aminopyrimidine derivatives have been prepared and tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .

生化学分析

Biochemical Properties

2-Aminopyridine-d6 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance RNA binding when incorporated into peptide nucleic acids (PNAs) conjugated with cell-penetrating peptides . This interaction improves the cellular uptake of PNAs, making 2-Aminopyridine-d6 a valuable tool in biochemical research.

Cellular Effects

2-Aminopyridine-d6 influences various cellular processes. It has been observed to enhance the uptake of modified peptide nucleic acids in cells, leading to increased localization in cellular compartments such as nucleoli, stress granules, and P-bodies . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a crucial component in studying cellular functions.

Molecular Mechanism

The molecular mechanism of 2-Aminopyridine-d6 involves its binding interactions with biomolecules. It enhances RNA binding and improves the cellular uptake of peptide nucleic acids . Additionally, 2-Aminopyridine-d6 can serve as a pharmacophore in drug discovery, aiding in the synthesis of diverse biological molecules . Its simple design allows for the production of single products with minimal side reactions, facilitating the identification of toxicity-causing metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminopyridine-d6 change over time. Its stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 2-Aminopyridine-d6 remains stable under various conditions, making it suitable for long-term biochemical research

Dosage Effects in Animal Models

The effects of 2-Aminopyridine-d6 vary with different dosages in animal models. At lower doses, it enhances cellular uptake and localization of peptide nucleic acids . At higher doses, it may exhibit toxic or adverse effects, which need to be carefully monitored in experimental settings. Understanding the threshold effects and potential toxicity is essential for its safe application in research.

Metabolic Pathways

2-Aminopyridine-d6 is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Its role in these pathways makes it a valuable tool for studying metabolic processes and identifying potential therapeutic targets.

Transport and Distribution

Within cells and tissues, 2-Aminopyridine-d6 is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, making it essential to understand its transport mechanisms for effective application in biochemical research.

Subcellular Localization

2-Aminopyridine-d6 exhibits specific subcellular localization, which influences its activity and function. It is often localized in cellular compartments such as nucleoli, stress granules, and P-bodies . Understanding its subcellular localization is crucial for studying its effects on cellular processes and identifying potential therapeutic applications.

特性

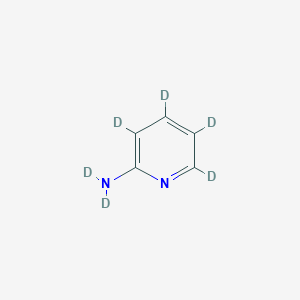

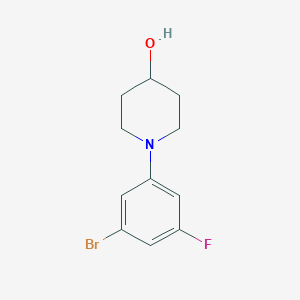

IUPAC Name |

N,N,3,4,5,6-hexadeuteriopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSNLGPSRYBMBD-UDDMDDBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])N([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203784-57-0 | |

| Record name | 2-Aminopyridine-d6 naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-1-tert-butyl-2-ethoxy-2-methyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B1526682.png)

![5-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1526688.png)